molecular formula C11H8F2N2O B1531746 1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1698335-21-5

1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde

Cat. No. B1531746
M. Wt: 222.19 g/mol
InChI Key: BBDVMOVNFRBJLR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Copper-catalyzed Synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes

A study by Li et al. (2015) developed a practical synthesis method for 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method features aldehyde preservation, the use of inexpensive catalysts, high atom economy, and mild conditions, highlighting its utility in organic synthesis and potential relevance to the compound of interest (Li et al., 2015).

Efficient Access to N-heterocyclic Carbenes

Hutt and Aron (2011) reported a three-component coupling reaction providing an efficient method for preparing N-heterocyclic carbenes (NHCs). This method allows for the incorporation of diverse functionality and chiral substituents, showcasing the versatility of NHCs in catalytic applications and potentially relevant synthetic pathways related to the compound of interest (Hutt & Aron, 2011).

Catalysis by N-heterocyclic Carbenes

Bode and Sohn (2007) developed a catalytic method for the direct synthesis of carboxylic acid amides from amines and α-functionalized aldehydes using N-heterocyclic carbene catalysts and imidazole. This study underscores the catalytic prowess of NHCs in facilitating redox amidations, which may be applicable in reactions involving similar compounds (Bode & Sohn, 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-9-1-2-11(13)8(3-9)4-15-5-10(6-16)14-7-15/h1-3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDVMOVNFRBJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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